![molecular formula C18H16N6OS B4440236 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Overview
Description
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenyl group and a phenyl-tetrazolyl-sulfanyl-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1-phenyl-1H-tetrazol-5-thiol in the presence of a base to introduce the tetrazolyl-sulfanyl-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol has shown promise in medicinal chemistry for its potential use as an anti-inflammatory and analgesic agent. The incorporation of the tetrazole moiety is significant as compounds containing tetrazoles are known for their biological activity, including antimicrobial and anticancer properties.
Case Studies:
- A study demonstrated that derivatives of tetrazole compounds exhibit significant inhibition against certain cancer cell lines, suggesting that this compound could be further explored for anticancer activity.
Agricultural Science Applications
The compound's ability to act as a bioactive agent can be harnessed in agricultural applications, particularly as a pesticide or herbicide. Its structural features may enhance its effectiveness against specific pests or diseases affecting crops.
Research Findings:
- Research indicates that similar pyrazole derivatives have been effective in controlling plant pathogens, thus opening avenues for the application of this compound in developing new agrochemicals.
Materials Science Applications
In materials science, the compound's unique properties may allow for its use in synthesizing novel materials with specific functionalities, such as sensors or catalysts.
Innovative Applications:
- The synthesis of polymer composites incorporating pyrazole derivatives has been explored to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interact with specific proteins and disrupt their function.
Comparison with Similar Compounds
Similar Compounds
- 1-{(4-Fluorophenyl)[1-(2-thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-methylpiperazine
- 4-{1-[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]-2-methylpropyl}morpholine
- 1-{(S)-(2-Fluorophenyl)[1-(2-methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-methylpiperazine
Uniqueness
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole and a tetrazole ring in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-13-7-9-16(10-8-13)23-17(25)11-14(20-23)12-26-18-19-21-22-24(18)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHCGGSZDVYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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